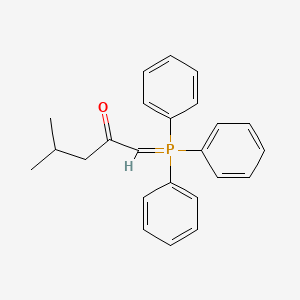
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one isobutylcarbonylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one typically involves the reaction of triphenylphosphine with isobutylcarbonylmethylenetriphenylphosphonium chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as palladium or nickel, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This leads to the formation of new chemical bonds and the subsequent transformation of the substrate. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve key enzymes and proteins in the target cells .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form stable phosphine complexes.
Isobutylcarbonylmethylenetriphenylphosphonium chloride: A precursor to this compound, used in similar reactions.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various substrates. This makes it a valuable reagent in both research and industrial applications .
Eigenschaften
Molekularformel |
C24H25OP |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-methyl-1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C24H25OP/c1-20(2)18-21(25)19-26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19-20H,18H2,1-2H3 |
InChI-Schlüssel |
LUFPSOYGOSKNGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













